6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate

Beschreibung

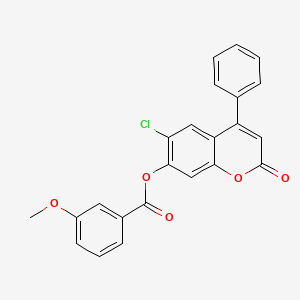

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate is a synthetic coumarin derivative featuring a substituted benzopyrone core. Its structure includes a chlorine atom at position 6, a phenyl group at position 4, and a 3-methoxybenzoate ester moiety at position 7 (Figure 1). The 3-methoxybenzoate group introduces both steric and electronic effects, influencing solubility, reactivity, and intermolecular interactions.

Eigenschaften

IUPAC Name |

(6-chloro-2-oxo-4-phenylchromen-7-yl) 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClO5/c1-27-16-9-5-8-15(10-16)23(26)29-21-13-20-18(11-19(21)24)17(12-22(25)28-20)14-6-3-2-4-7-14/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAFBESFZJIPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate typically involves the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.

Introduction of the Chloro and Phenyl Groups: The chloro substituent can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The phenyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Esterification: The final step involves the esterification of the chromen-2-one derivative with 3-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methoxybenzoate moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols or dihydro derivatives.

Substitution: Formation of amino or thio derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that coumarin derivatives, including 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that similar chromenone derivatives showed cytotoxic effects against breast cancer cell lines, suggesting potential therapeutic applications in oncology .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have indicated that coumarin derivatives possess significant antibacterial and antifungal properties. A comparative analysis revealed that certain derivatives exhibited effectiveness against a range of pathogens, including Staphylococcus aureus and Candida albicans .

Organic Synthesis Applications

2.1 Synthesis of Novel Derivatives

this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various derivatives through reactions such as nucleophilic substitution and esterification. For example, the compound can be reacted with different amines or alcohols to generate a library of functionalized chromenones, which may have enhanced biological activities .

Table 1: Synthetic Pathways for Derivatives of this compound

| Reaction Type | Reagents Used | Product Type |

|---|---|---|

| Nucleophilic Substitution | Amine derivatives (e.g., aniline) | Amide derivatives |

| Esterification | Alcohols (e.g., methanol) | Ester derivatives |

| Cyclization | Dienes or other cyclic compounds | Polycyclic compounds |

Pharmacological Insights

3.1 Mechanism of Action

The pharmacological effects of this compound are attributed to its ability to interact with various biological targets. Research suggests that this compound can modulate enzyme activity related to cancer progression and inflammation, acting as an inhibitor for certain kinases involved in tumor growth .

3.2 Case Studies

A notable case study involved the evaluation of a series of coumarin derivatives, including the target compound, in animal models for their anti-inflammatory effects. The results indicated significant reductions in inflammatory markers and pain responses, supporting the potential use of this compound in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing the production of inflammatory mediators.

Pathways Involved: It may modulate signaling pathways related to inflammation, apoptosis, and cell proliferation, such as the NF-κB and MAPK pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Coumarin Derivatives with Varied Ester Substituents

A structurally analogous compound, 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid (), replaces the 3-methoxybenzoate ester with an acetic acid group. Key differences include:

- Electronic Effects : The methoxy group in the benzoate moiety donates electron density via resonance, stabilizing the aromatic system, whereas the acetic acid group is electron-withdrawing.

Table 1: Structural Comparison of Coumarin Derivatives

| Compound | Substituent at Position 7 | Key Functional Groups |

|---|---|---|

| Target Compound | 3-Methoxybenzoate ester | -OCO(C₆H₃-3-OCH₃) |

| 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid | Acetic acid | -OCH₂COOH |

Benzoate Esters with Substituted Aromatic Rings

Studies on methyl-substituted benzoate esters () reveal how electronic properties influence reactivity:

- Methyl 3-Methoxybenzoate (M3MOB) : The 3-methoxy group enhances nucleophilicity at the para position, affecting electrophilic substitution patterns. This contrasts with methyl 2-chlorobenzoate (M2CB), where the chloro group deactivates the ring.

- Thermal Stability : Lanthanide 3-methoxybenzoate complexes () decompose between 140–260°C, with stability influenced by coordination geometry. While the target compound lacks metal coordination, its ester linkage may confer comparable thermal resilience.

Table 2: Thermal Behavior of 3-Methoxybenzoate Derivatives

Spectroscopic Characteristics

- Infrared Spectroscopy : The carboxylate symmetric/asymmetric stretches in sodium 3-methoxybenzoate occur at 1568 cm⁻¹ and 1400 cm⁻¹ (). In contrast, the ester carbonyl (C=O) stretch in the target compound is expected near 1720–1750 cm⁻¹, a region distinct from ionic carboxylates.

- NMR : The 3-methoxybenzoyl group would exhibit characteristic aromatic proton signals (δ 6.8–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm), differing from alkyl esters like methyl benzoates.

Biologische Aktivität

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate is a compound belonging to the class of coumarins, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C24H19ClO5

- Molecular Weight : 426.86 g/mol

Biological Activity Overview

Research has indicated that coumarin derivatives exhibit a range of biological activities. The specific compound under consideration has been evaluated for its potential in several areas:

- Antimicrobial Activity : Studies suggest that coumarin derivatives possess significant antimicrobial properties. For instance, compounds structurally similar to 6-chloro-2-oxo-4-phenyl-2H-chromen have shown effectiveness against various strains of bacteria and fungi.

- Anticancer Properties : There is growing evidence that coumarins can inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

- Anti-inflammatory Effects : Coumarins have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity

A study published in PubMed highlighted the effectiveness of coumarin derivatives against Mycobacterium tuberculosis and other strains, with some compounds showing comparable efficacy to established antibiotics like isoniazid .

| Compound | Activity (IC50) | Target Pathogen |

|---|---|---|

| 6-Chloro-coumarin | <50 µM | M. tuberculosis |

| 4-Thioxo-coumarin | <25 µM | M. kansasii |

Anticancer Activity

In vitro assays have shown that 6-chloro-2-oxo-4-phenyl derivatives can significantly inhibit the growth of various cancer cell lines. A notable study reported IC50 values for HepG2 cells as low as 30 µM, indicating potent cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 22 | Apoptosis induction |

| HepG2 | 30 | Cell cycle arrest |

Anti-inflammatory Activity

Research has demonstrated that certain coumarin derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The inhibition of COX enzymes was linked to reduced prostaglandin synthesis.

Case Studies

- Study on HepG2 Cells : A recent investigation assessed the cytotoxic effects of various coumarin derivatives on HepG2 cells, revealing that those with halogen substitutions exhibited enhanced activity due to increased lipophilicity and better membrane penetration .

- Cholinesterase Inhibition : Another study explored the potential of coumarin derivatives as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Compounds showed moderate inhibition with IC50 values ranging from 10 to 20 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.